N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide
Description
Introduction to the Pharmacological Significance of Benzothiazole-Sulfonamide Hybrid Compounds
Rationale for Targeting Soluble Epoxide Hydrolase and Fatty Acid Amide Hydrolase
Soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) are pivotal enzymes in lipid metabolism, regulating key bioactive mediators:
- sEH hydrolyzes anti-inflammatory epoxy-fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), into less active diols. Inhibition of sEH preserves EpFA levels, promoting vasodilation, reducing inflammation, and alleviating neuropathic pain.
- FAAH degrades endocannabinoids like anandamide, which modulates pain perception and emotional states via cannabinoid receptors. FAAH inhibition elevates anandamide levels, offering analgesic and anxiolytic benefits without the psychoactive effects of direct cannabinoid receptor agonists.
Dual inhibition of sEH and FAAH addresses limitations of single-target therapies:
- Synergistic Effects : Coordinated inhibition enhances pain relief by simultaneously prolonging EpFA and endocannabinoid signaling.
- Reduced Side Effects : Single-molecule dual inhibitors avoid drug-drug interactions and simplify pharmacokinetic profiles compared to co-administered selective inhibitors.
- Broad Therapeutic Potential : This strategy is applicable to neuropathic pain, inflammatory disorders, and neurodegenerative diseases.
Structural Basis for Dual Inhibition
Benzothiazole-sulfonamide hybrids exploit distinct binding motifs:
- The benzothiazole core interacts with hydrophobic pockets in both sEH and FAAH, as demonstrated by molecular docking studies.
- Sulfonamide groups form hydrogen bonds with catalytic residues (e.g., Asp335 in FAAH, Tyr383 in sEH), mimicking transition states during substrate hydrolysis.
Table 1: Comparative Inhibition Potencies of Benzothiazole-Based Dual Inhibitors
| Compound | sEH IC₅₀ (nM) | FAAH IC₅₀ (nM) | Selectivity Ratio (sEH/FAAH) |
|---|---|---|---|
| 2-Chloro analog (4) | 9.6 | 7 | 1.37 |
| Trifluoromethyl analog (7a) | 3.1 | 9.7 | 0.32 |
| Semicarbazone lead | 36 (MAGL) | 11 | 3.27 (FAAH/MAGL) |
Historical Development of Dual sEH/FAAH Inhibitors in Medicinal Chemistry
The evolution of dual sEH/FAAH inhibitors reflects advancements in polypharmacology and structure-based drug design:
Early Single-Target Inhibitors
- sEH Inhibitors : Initial compounds like trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) showed potent sEH inhibition but lacked FAAH activity.
- FAAH Inhibitors : Benzothiazole derivatives (e.g., compound 1 in ) demonstrated noncompetitive, reversible FAAH inhibition but did not target sEH.
Emergence of Dual Inhibitors
- Benzothiazole-Phenyl Scaffolds : Structural optimization of benzothiazole-phenyl analogs (e.g., compound 4) yielded dual inhibitors with low-nanomolar potency (sEH IC₅₀ = 9.6 nM, FAAH IC₅₀ = 7 nM). Key modifications included:
- Sulfonamide Integration : Introducing sulfonamide moieties (e.g., in N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide) leveraged hydrogen-bonding interactions critical for dual activity.
Mechanistic Insights and Challenges
- Metabolic Stability : Early dual inhibitors exhibited short hepatic half-lives (e.g., 7a: t₁/₂ = 23 minutes in rat microsomes). Strategies like fluorination and steric hindrance are being explored to address this.
- Species-Specific Activity : Analogs like 7a showed negligible sEH inhibition in mice but retained potency in rats, underscoring the need for species-specific preclinical models.
Molecular Modeling Advances
Properties
IUPAC Name |
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S2/c1-4-26(23,24)12-7-5-6-11(8-12)16(22)20-17-19-13-9-18(2,3)10-14(21)15(13)25-17/h5-8H,4,9-10H2,1-3H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPJVEOEZHJEKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C(=O)CC(C3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews its biological activity based on various studies and data sources.
The compound has the following chemical properties:
- Molecular Formula : C21H19N3O3S
- Molecular Weight : 393.5 g/mol
- CAS Number : 946386-56-7
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been studied for its potential as an inhibitor of certain enzymes and as a modulator of signaling pathways involved in disease processes.
Key Mechanisms:
- Enzyme Inhibition : The compound exhibits inhibitory effects on enzymes such as α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism. Inhibition of these enzymes can lead to decreased glucose absorption in the intestine, making it a candidate for antidiabetic therapies .
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties that could protect cells from oxidative stress .
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory activity, which could be beneficial in treating conditions characterized by inflammation .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound from various studies.
Case Studies
- Diabetes Management : A study evaluated the compound's effect on blood glucose levels in diabetic models. The results indicated a significant reduction in postprandial glucose levels when administered alongside a carbohydrate-rich meal .
- Inflammatory Disorders : Another case study focused on its anti-inflammatory properties in animal models of arthritis. The compound demonstrated a notable decrease in inflammatory markers and improved mobility scores compared to control groups .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Ring
The target compound’s 3-(ethanesulfonyl) group distinguishes it from analogs with alternative substituents:
Sulfonyl vs. Dioxopyrrolidinyl Groups
- 4-(2,5-Dioxopyrrolidin-1-yl)benzamide (C₂₀H₁₉N₃O₄S, 397.45 g/mol): This analog () replaces the ethanesulfonyl group with a dioxopyrrolidine ring.
Halogenated and Nitro/Methyl Substituents
Heterocyclic Carboxamide Derivatives
Thiophene-2-carboxamide (C₁₄H₁₄N₂O₂S₂, 306.40 g/mol)
This analog () replaces the benzene ring with a thiophene, introducing sulfur-mediated π-π interactions and altered electronic properties .
Furan-2-carboxamide (C₁₃H₁₄N₂O₃S, ~294.33 g/mol)
The furan ring () adds an oxygen atom, increasing polarity but reducing aromaticity compared to benzene, which may affect binding stability .
Structural and Property Comparison Table
Implications of Structural Differences
- Solubility : Sulfonyl and dioxopyrrolidinyl groups (target and ) likely improve aqueous solubility compared to chloro or methyl/nitro analogs.
- Electronic Effects : Ethanesulfonyl’s electron-withdrawing nature may stabilize negative charges in binding pockets, whereas thiophene or furan rings () modulate π-π stacking.
- Bioactivity : While direct activity data is absent, the dioxopyrrolidine analog’s hydrogen-bonding capacity () suggests stronger target affinity, whereas the target’s meta-sulfonyl group may offer unique steric compatibility.
Q & A
Q. What are the standard synthetic routes for N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the benzothiazole core. For example:
Core formation : Cyclization of substituted thioureas with α,β-unsaturated ketones under basic conditions to yield the 4,5,6,7-tetrahydro-1,3-benzothiazol-7-one scaffold .
Sulfonylation : Reaction of the benzamide intermediate with ethanesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to introduce the ethanesulfonyl group .
Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane).
Characterization :
- Elemental analysis (C, H, N, S) to confirm stoichiometry.
- Spectroscopy :
- IR : Peaks at ~1670 cm⁻¹ (C=O stretch of the benzothiazolone) and ~1350–1150 cm⁻¹ (S=O stretches of sulfonyl group) .
- ¹H NMR : Key signals include δ 1.3–1.5 ppm (geminal dimethyl groups), δ 3.1–3.4 ppm (sulfonyl ethyl group), and aromatic protons (δ 7.5–8.2 ppm) .
Q. How is the purity of this compound validated, and what analytical techniques are prioritized?
- Methodological Answer :
- HPLC : Reverse-phase chromatography (C18 column, methanol/water mobile phase) to assess purity (>95% typically required) .
- Melting Point : Consistency with literature values (e.g., sharp melting within a 2°C range) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragment patterns .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in ¹H NMR)?
- Methodological Answer :
- Variable Temperature NMR : To detect dynamic processes (e.g., rotamers of the ethanesulfonyl group) causing splitting .
- 2D NMR (COSY, HSQC) : Assign ambiguous protons and verify coupling relationships.
- Computational Chemistry : DFT calculations (e.g., Gaussian) to simulate NMR spectra and compare with experimental data .
Example: Discrepancies in aromatic proton integration may arise from impurities; repeating synthesis with rigorous drying of solvents (e.g., molecular sieves) can mitigate this .
Q. How can synthetic yields be optimized for large-scale production while maintaining regioselectivity?
- Methodological Answer :
- Reaction Optimization :
- Catalysis : Use Pd(PPh₃)₄ or CuI to enhance coupling efficiency in heterocycle formation .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Scale-Up Challenges :
- Exothermic Control : Gradual addition of sulfonylating agents to prevent side reactions.
- Work-Up : Liquid-liquid extraction (e.g., dichloromethane/water) to remove unreacted reagents .
- Yield Data :
| Step | Yield (Small Scale) | Yield (Large Scale) |
|---|---|---|
| Core Formation | 75% | 68% |
| Sulfonylation | 85% | 72% |
Q. What bioactivity assays are suitable for evaluating this compound’s potential as an antimicrobial or anti-inflammatory agent?
- Methodological Answer :
- Antimicrobial Testing :
- MIC Assays : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth .
- Anti-Inflammatory Screening :
- COX-2 Inhibition : ELISA-based assays measuring prostaglandin E₂ reduction .
- Data Interpretation : Compare IC₅₀ values with reference drugs (e.g., indomethacin for COX-2). Contradictory results may arise from assay conditions (e.g., serum protein binding); use dose-response curves with triplicate runs .
Q. How does the electronic nature of the ethanesulfonyl group influence reactivity in further derivatization?
- Methodological Answer :
- Electrophilic Reactivity : The sulfonyl group acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position of the benzamide.
- Derivatization Examples :
- Nucleophilic Aromatic Substitution : React with amines (e.g., morpholine) under microwave irradiation (100°C, 30 min) .
- Cross-Coupling : Suzuki-Miyaura reactions require Pd catalysts (e.g., Pd(OAc)₂) and aryl boronic acids .
- Challenges : Steric hindrance from the dimethyl group may reduce coupling efficiency; optimize with bulkier ligands (e.g., XPhos) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
